

4-Bromo-2-fluorothiophenol molecular weight and formula C₆H₄BrFS

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Compound of Interest

Compound Name: 4-Bromo-2-fluorothiophenol

Cat. No.: B183962

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An In-Depth Technical Guide to **4-Bromo-2-fluorothiophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorothiophenol is a halogenated aromatic thiol compound of significant interest in medicinal chemistry and drug development. The presence of both bromine and fluorine atoms imparts unique electronic and steric properties that are valuable for designing novel therapeutic agents. Bromine can serve as a heavy atom for X-ray crystallography and a site for further chemical modification, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a lead compound. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for **4-Bromo-2-fluorothiophenol**, serving as a critical resource for researchers in the field.

Physicochemical and Computational Data

The fundamental properties of **4-Bromo-2-fluorothiophenol** are summarized below. This data is essential for experimental design, reaction setup, and computational modeling.

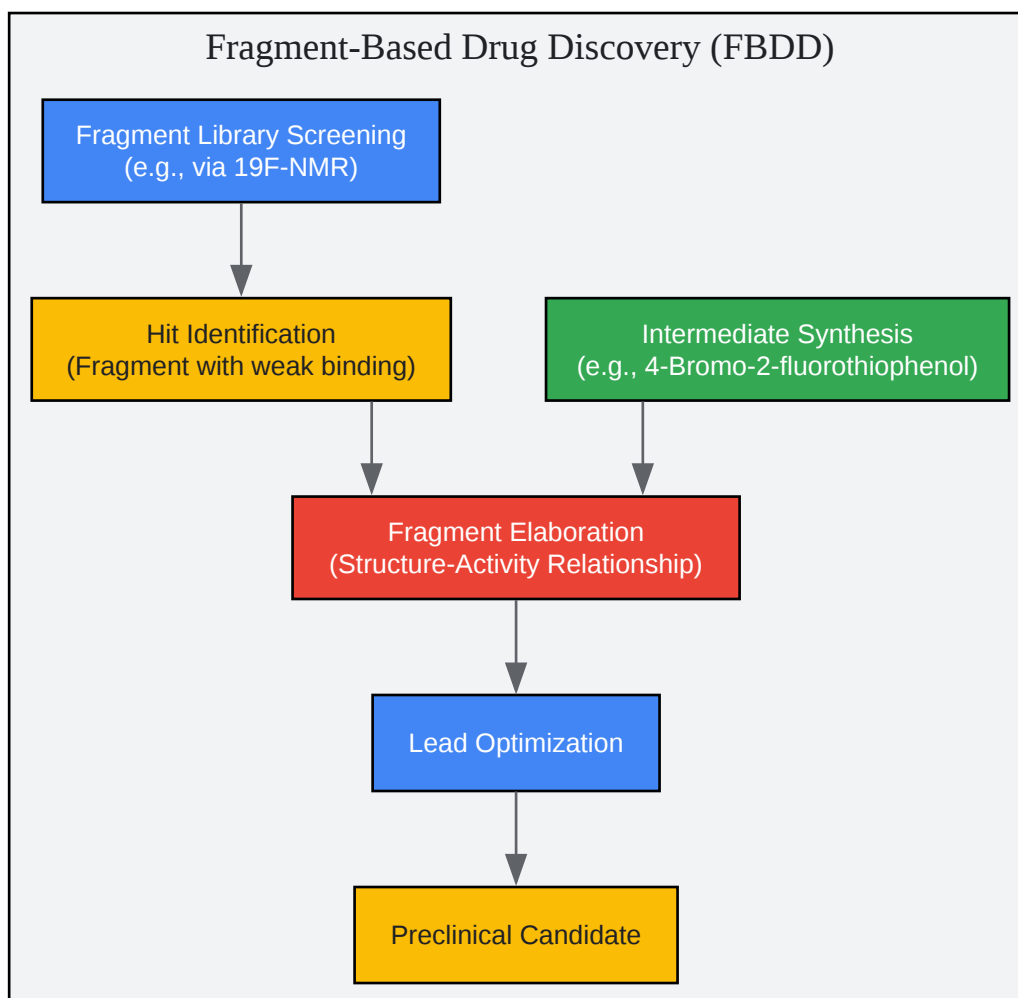
Property	Value
Molecular Formula	C ₆ H ₄ BrFS
Molecular Weight	207.06 g/mol
CAS Number	174414-93-8
Appearance	Data not consistently available (typical for thiols: colorless to pale yellow liquid or solid)
Purity (typical)	≥97% - 99%
Storage Conditions	Store at 4°C under a nitrogen atmosphere
XLogP3	2.9
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	0

Role in Drug Discovery

While specific signaling pathways involving **4-Bromo-2-fluorothiophenol** are not extensively documented, its utility lies in its role as a versatile building block in fragment-based drug discovery (FBDD). The fluorophenyl group is a common motif in pharmaceuticals, and the additional bromo and thio- functionalities provide reactive handles for library synthesis and bioconjugation.

The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.^[1] The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, providing a means to covalently link to proteins or other molecules.

Below is a logical workflow illustrating the role of a functionalized intermediate like **4-Bromo-2-fluorothiophenol** in a typical drug discovery process.



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Caption: FBDD workflow using a key intermediate.

Experimental Protocols

Synthesis Protocol

The synthesis of substituted thiophenols can often be achieved by the reduction of the corresponding sulfonyl chloride or disulfide. The following protocol is a representative method adapted from procedures for analogous compounds, such as 4-fluorothiophenol, and involves the reduction of a disulfide intermediate.[2][3][4]

Reaction: Reduction of 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide

Materials:

- 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide
- Sodium borohydride (NaBH_4)
- Methanol (or Isopropanol/Water mixture)
- Aqueous Sodium Hydroxide (e.g., 4M NaOH)
- Hydrochloric Acid (e.g., 6M HCl)
- Nitrogen gas supply
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

- Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere, as thiols can be sensitive to oxidation.
- Dissolution: Dissolve 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide in a suitable solvent system (e.g., methanol or a mixture of isopropanol and water) in the reaction flask.[\[3\]](#)[\[4\]](#)
- Reducer Preparation: In a separate flask, prepare a solution of sodium borohydride (NaBH_4) in aqueous sodium hydroxide. The basic solution helps to stabilize the NaBH_4 .[\[4\]](#)
- Reduction: Heat the disulfide solution to a gentle reflux (e.g., 70-80°C).[\[3\]](#) Add the NaBH_4 solution dropwise via a dropping funnel over a period of 1-2 hours. The initial yellow color of the disulfide solution should fade as the reaction proceeds.[\[3\]](#)
- Reaction Monitoring: After the addition is complete, continue stirring the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add hydrochloric acid to quench any unreacted NaBH_4 and to neutralize the

sodium thiophenolate salt, adjusting the pH to approximately 1-2.[3] This will protonate the thiolate to form the free thiol, **4-Bromo-2-fluorothiophenol**, which may separate as an oily lower layer.[3]

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
- Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.



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Caption: General workflow for the synthesis of **4-Bromo-2-fluorothiophenol**.

Purification and Analysis

The crude product from synthesis requires purification to remove impurities and byproducts, followed by analytical characterization to confirm its identity and purity.

Purification Protocol (Vacuum Distillation):

- Set up a vacuum distillation apparatus.
- Transfer the crude **4-Bromo-2-fluorothiophenol** into the distillation flask.
- Slowly reduce the pressure and gently heat the flask.
- Collect the fraction that distills at the expected boiling point for the compound under the given pressure. Thiols often have a strong, unpleasant odor, so the distillation should be performed in a well-ventilated fume hood.[5]

Analysis Protocol (HPLC): A High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment based on general protocols for thiophenol analysis.[6][7]

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
- Procedure:
 - Prepare a standard solution of the purified **4-Bromo-2-fluorothiophenol** of known concentration in the mobile phase.
 - Inject the standard to determine the retention time.
 - Inject the sample solution.
 - Purity is determined by the area percentage of the main peak in the chromatogram.

Analysis Protocol (^1H and ^{19}F NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.6 ppm) with splitting patterns corresponding to the protons on the substituted benzene ring. A signal for the thiol proton (-SH) may also be observed, though its chemical shift can be variable and it may be broad.
- ^{19}F NMR: This is a powerful technique for fluorine-containing compounds.^[1] A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.

Safety and Handling

4-Bromo-2-fluorothiophenol is classified as a hazardous substance and must be handled with appropriate precautions.^{[5][8]}

Hazard Class	Statement
Acute Toxicity (Oral)	H302: Harmful if swallowed
Acute Toxicity (Dermal)	H312: Harmful in contact with skin
Acute Toxicity (Inhalation)	H332: Harmful if inhaled
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation
Other Hazards	Stench

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]
- Handling: Avoid breathing fumes, vapor, or mist. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [8]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[8]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

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